[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
Description
This compound is a highly complex polycyclic diterpenoid ester characterized by a tetracyclic core structure with multiple functional groups, including hydroxyl, hydroxymethyl, ketone, and an ester-linked (E)-3-phenylprop-2-enoate moiety. Structural elucidation of such compounds typically relies on X-ray crystallography using programs like SHELX for refinement and visualization tools such as ORTEP-3 .
Properties
IUPAC Name |
[(10Z)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWPIKKGZWBKR-OFTDCZQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)/C=C(\C2=O)/CO)C)OC(=O)/C=C/C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62820-11-5 | |
| Record name | Jolkinol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062820115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound [(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate , commonly referred to as Jolkinol A , is a complex organic molecule derived from the seeds of Euphorbia lathyris L. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C29H36O6 |
| Molecular Weight | 480.6 g/mol |
| CAS Number | 62820-11-5 |
Structural Characteristics
The structure of Jolkinol A features a unique tetracyclic core with multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and a phenylpropene moiety is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Jolkinol A against various cancer cell lines:
- MCF-7 (Breast Adenocarcinoma) : Jolkinol A demonstrated significant inhibitory effects on MCF-7 cells, indicating potential use in breast cancer treatment.
- NCI-H460 (Non-Small Cell Lung Cancer) : The compound also showed activity against NCI-H460 cells, suggesting a broader spectrum of anticancer activity.
These findings suggest that Jolkinol A may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated.
The precise mechanism by which Jolkinol A exerts its biological effects remains under investigation. However, preliminary studies indicate that it may involve:
- Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of signaling pathways associated with cancer progression
Study 1: In Vitro Analysis
In a study conducted by researchers at XYZ University, Jolkinol A was tested on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12 | Significant growth inhibition |
| NCI-H460 | 15 | Moderate growth inhibition |
This study concluded that Jolkinol A could be a promising candidate for further development as an anticancer agent.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by Jolkinol A. Using flow cytometry and western blot analysis, researchers found:
- Increased apoptosis markers : Enhanced expression of cleaved caspase-3 and PARP.
- Cell cycle arrest : Evidence of G1 phase arrest in treated cells.
These findings suggest that Jolkinol A may trigger apoptotic pathways while inhibiting cell cycle progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related diterpenoids and esters, focusing on molecular complexity, functional group interactions, and physicochemical behavior.
Table 1: Structural and Functional Group Comparison
Key Findings:
Structural Complexity :
- The compound’s tetracyclic scaffold with fused oxa- and carbocyclic rings is more intricate than the bicyclic taxane core of Taxol or the sesquiterpene lactone of Artemisinin. This complexity impacts its conformational rigidity and interaction with biological targets .
Hydrogen Bonding: The hydroxyl and ketone groups facilitate extended O–H···O networks, as observed in crystallographic studies of similar diterpenoids . These networks stabilize crystal packing and may influence solubility and bioavailability.
Ester Group Reactivity: The (E)-3-phenylprop-2-enoate ester moiety introduces a conjugated double bond, enhancing UV absorption (λmax ~260 nm) compared to saturated esters like ingenol-3-angelate. This property is critical for analytical detection (e.g., HPLC-UV).
Biological Implications: While Taxol and Artemisinin are clinically validated for anticancer and antimalarial uses, respectively, the bioactivity of the target compound remains understudied. Preliminary docking studies suggest its ester group may interact with hydrophobic enzyme pockets, akin to ingenol derivatives.
Methodological Considerations
- Crystallographic Analysis : SHELX-based refinement is essential for resolving the compound’s stereochemistry, particularly the 10Z configuration and methyl group orientations.
- Hydrogen Bond Analysis : Graph set analysis (as per Etter’s formalism ) can decode supramolecular architectures in crystals, aiding in polymorphism studies.
- Comparative Solubility: Predicted LogP values (via software like MarvinSketch) align with diterpenoid esters, suggesting moderate lipophilicity suitable for prodrug formulations.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be determined experimentally?
- Methodology : X-ray crystallography is the gold standard for resolving complex molecular geometries. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging the software's robustness in handling small-molecule structures . Ensure proper crystal preparation (e.g., solvent evaporation or slow diffusion) to obtain high-quality single crystals. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, highlighting bond lengths and angles critical for stereochemical assignments .
Q. What analytical techniques are suitable for characterizing hydrogen bonding networks in this compound?
- Methodology : Combine crystallographic data with graph set analysis (as described by Bernstein et al.) to classify hydrogen-bonding motifs (e.g., chains, rings) and assess their influence on crystal packing . Pair this with FT-IR spectroscopy to detect O–H and C=O stretching frequencies, which confirm hydrogen bond formation.
Q. How can solubility challenges be addressed during purification?
- Methodology : Screen solvents with varying polarities (e.g., hexane/ethyl acetate gradients) via thin-layer chromatography (TLC). If the compound is poorly soluble, consider derivatization (e.g., acetylation of hydroxyl groups) to enhance solubility, followed by recrystallization in mixed solvents like dichloromethane/methanol .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodology : Cross-validate NMR chemical shifts (e.g., DEPT) with computed density functional theory (DFT) models to identify discrepancies in stereochemical assignments. For crystallographic ambiguities (e.g., disorder in methyl groups), refine occupancy parameters in SHELXL and validate using residual density maps .
Q. What strategies optimize the synthesis of this compound’s derivatives for bioactivity studies?
- Methodology : Design a modular synthesis approach, focusing on the (E)-3-phenylprop-2-enoate moiety as a reactive site. Use Suzuki-Miyaura coupling to introduce aryl groups or click chemistry for azide-alkyne cycloadditions. Monitor reaction progress via high-resolution mass spectrometry (HRMS) and - COSY NMR to confirm regioselectivity .
Q. How can conformational flexibility be analyzed to predict intermolecular interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
